molecular formula C8H7N3O2 B3030546 6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one CAS No. 917344-37-7

6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one

Cat. No.: B3030546
CAS No.: 917344-37-7
M. Wt: 177.16
InChI Key: KQQOCTNNXMAEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one is a heterocyclic compound featuring a bicyclic scaffold with a pyridine ring fused to a pyrazinone moiety. The methoxy group at the 6-position distinguishes it from other derivatives in this class. Its synthesis involves regioselective modifications of the pyrido[2,3-b]pyrazin-3(4H)-one core, as evidenced by derivatives listed in supplier catalogs (CAS: 917344-37-7) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-4H-pyrido[2,3-b]pyrazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-7-3-2-5-8(11-7)10-6(12)4-9-5/h2-4H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQOCTNNXMAEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735679
Record name 6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917344-37-7
Record name 6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridine with an appropriate diketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: 6-Hydroxypyrido[2,3-B]pyrazin-3(4H)-one.

    Reduction: 6-Methoxypyrido[2,3-B]pyrazin-3(4H)-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one has shown significant promise in drug development due to its biological activity, particularly as an inhibitor of specific kinases. Notably, it has been identified as an inhibitor of spleen tyrosine kinase (Syk), which plays a crucial role in various diseases, including autoimmune disorders and cancers.

Potential Therapeutic Applications :

  • Cancer Treatment : Inhibition of Syk can lead to reduced tumor growth and metastasis.
  • Autoimmune Disorders : Targeting Syk may help mitigate symptoms associated with conditions such as rheumatoid arthritis.

Biochemical Reagent

The compound serves as a valuable reagent in biochemical assays due to its ability to interact with various biological targets. Its binding affinity to kinases is often studied using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), which provide insights into its mechanism of action.

Synthetic Chemistry

This compound is utilized as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation
  • Reduction
  • Substitution Reactions

These reactions are essential for developing derivatives with enhanced biological activities or novel properties.

Comparative Analysis of Related Compounds

The following table summarizes some notable compounds related to this compound, highlighting their structural differences and potential applications:

Compound NameStructure TypeUnique Features
6-Methylpyrido[2,3-b]pyrazin-3(4H)-oneMethyl derivativeLacks methoxy group; may exhibit different activity.
Pyrido[2,3-b]pyrazin-3(4H)-oneStructural variantDifferent ring fusion; potential for altered reactivity.
6-Ethoxypyrido[2,3-b]pyrazin-3(4H)-oneEthoxy derivativeSimilar structure but with ethoxy instead of methoxy.

Case Study 1: Inhibition of Spleen Tyrosine Kinase (Syk)

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their inhibitory effects on Syk. The results indicated that specific modifications to the compound's structure significantly enhanced its potency against Syk, suggesting a viable pathway for developing new treatments for autoimmune diseases and cancers.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound and its derivatives. The findings demonstrated that certain derivatives exhibited substantial activity against Gram-positive bacteria, indicating potential use in developing new antibiotics.

Mechanism of Action

The exact mechanism of action of 6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. For example, its antiurease activity may involve inhibition of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one can be contextualized by comparing it to analogs with variations in substituents, ring saturation, and target selectivity. Below is a detailed analysis:

Structural and Functional Analogues

Table 1: Key Structural Derivatives and Their Bioactivities
Compound Name Substituents/Modifications Target/Activity IC50/Activity Data Key Findings References
This compound 6-OCH₃ on pyridine ring Not explicitly stated N/A Synthesized for R&D inferred potential in ALR2/FGFR inhibition based on analogs.
2-Phenoxypyrido[3,2-b]pyrazin-3(4H)-one C2-phenoxy, N4-acetic acid Aldose reductase (AKR1B1) 0.023–8.569 µM Top inhibitors (e.g., 4j, 4k) combine ALR2 inhibition and antioxidant effects.
9c (Pyrido[2,3-b]pyrazin-3(4H)-one deriv.) C2-styryl with phenolic hydroxyl Aldose reductase 0.009 µM Most potent ALR2 inhibitor in its series; comparable to Trolox in antioxidant capacity.
4h (1H-Pyrrolo[2,3-b]pyridine deriv.) 3-Methoxy, 5-CF₃ FGFR1–3 7–25 nM (FGFR1–3) Pan-FGFR inhibitor; induces apoptosis in cancer cells.
Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one Saturated pyrido-pyrazinone Antifungal, anticancer N/A Broad-spectrum activity due to altered solubility and ring flexibility.
6-Chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one 6-Cl, partially saturated core Collision cross-section analysis CCS: 134.7–148.6 Ų (predicted) Provides insights into physicochemical properties (e.g., adduct formation).

Key Comparative Insights

Substituent Effects on Enzyme Inhibition Methoxy vs. Phenoxy Groups: The 6-methoxy group in the target compound may enhance metabolic stability compared to C2-phenoxy derivatives, which exhibit superior ALR2 inhibition (IC50 < 1 µM) but require phenolic hydroxyls for antioxidant synergy . Chloro Substitution: The 6-chloro analog () lacks enzymatic data but demonstrates distinct collision cross-sections, suggesting altered pharmacokinetic profiles compared to methoxy derivatives.

Core Modifications and Target Selectivity Pyrido vs. Pyrrolo Cores: While 1H-pyrrolo[2,3-b]pyridine derivatives (e.g., 4h) target FGFR with nanomolar potency, pyrido[2,3-b]pyrazinones prioritize ALR2 inhibition. The methoxy group’s position may influence this selectivity . Saturated vs. Aromatic Cores: Hexahydro-pyrido-pyrazinones () exhibit broader bioactivity (antifungal, anticancer) due to increased solubility, contrasting with the rigid aromatic core of 6-methoxypyrido derivatives.

Multifunctionality Derivatives with phenolic hydroxyls (e.g., 9c, 4j) combine ALR2 inhibition and antioxidant activity, whereas 6-methoxy substitution alone may prioritize enzyme inhibition over redox modulation .

Biological Activity

6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a fused bicyclic structure that contributes to its unique biological properties. The methoxy group enhances its lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Research indicates that derivatives of pyrido[2,3-b]pyrazine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis and various fungi, suggesting a potential for developing new antibiotics or antifungal agents .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrido[2,3-b]pyrazine derivatives. For example, compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. In vitro studies demonstrated that specific derivatives exhibited IC50 values in the nanomolar range against cancer cell lines such as MCF-7 and HCT-116 .

CompoundCell LineIC50 (nM)
14MCF-745
15HCT-1166
14HepG-248

This table summarizes the cytotoxic activities of selected derivatives against various cancer cell lines.

Antidiabetic Activity

The compound has also been explored for its potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is significant in the management of type 2 diabetes mellitus. DPP-IV inhibitors help to regulate blood sugar levels by prolonging the action of incretin hormones .

Neuroprotective Effects

Recent studies suggest that derivatives of this compound may act as neuroprotective agents. They exhibit antagonistic effects on neurokinin receptors, which are implicated in pain management and neurodegenerative diseases .

The biological activities of this compound are mediated through various mechanisms:

  • Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in disease processes, such as CDKs in cancer and DPP-IV in diabetes.
  • Receptor Modulation : The ability to modulate receptors like TRPV1 and neurokinin receptors suggests therapeutic applications in pain management and neurological disorders.
  • Antioxidant Properties : Some studies indicate that these compounds possess antioxidant properties that could protect against oxidative stress-related damage .

Case Studies

  • In Vitro Studies : A study evaluated the effectiveness of various pyrido[2,3-b]pyrazine derivatives against cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis .
  • Antimicrobial Testing : Another study focused on the antimicrobial activity against Mycobacterium tuberculosis. The results showed promising inhibition rates, supporting further development as potential anti-tuberculosis agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methoxypyrido[2,3-b]pyrazin-3(4H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation reactions of substituted pyrazinones with nitrobenzyl or indole derivatives. For example, 2-(2-nitrobenzyl)pyrido[2,3-b]pyrazin-3(4H)-one (a structural analog) was synthesized via nitrobenzyl group introduction followed by reduction using Na₂S₂O₄ and HCl treatment . Optimization includes adjusting stoichiometry, temperature (e.g., reflux in ethanol), and purification via column chromatography. Yield improvements often require inert atmospheres (e.g., N₂) to prevent oxidation.

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to verify methoxy group position and aromatic proton coupling patterns.
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .
  • HPLC : Assess purity (>95% by area normalization) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer : Based on GHS classifications for analogous pyrazinones:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (acute toxicity category 4) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (respiratory irritation potential) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives targeting kinase inhibition?

  • Methodological Answer :

  • Scaffold modification : Introduce substituents at positions 2 and 6 (e.g., amino, nitro groups) to probe hydrophobic pockets in kinase binding sites .
  • Biological assays : Test inhibitory activity against FGFR1–4 or CRF-1 receptors using kinase inhibition assays (e.g., ADP-Glo™) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Q. What strategies resolve contradictions in biological activity data for pyrido[2,3-b]pyrazin-3(4H)-one derivatives across studies?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like cell line (e.g., 4T1 vs. MCF-7), serum concentration, and incubation time .
  • Validate purity : Re-test compounds with ≥98% purity (by HPLC) to exclude batch variability .
  • Cross-validate targets : Use orthogonal assays (e.g., SPR for binding kinetics, Western blot for phosphorylation inhibition) .

Q. How can the metabolic stability of this compound be evaluated for drug development?

  • Methodological Answer :

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, quantify parent compound depletion via LC-MS/MS .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
  • Plasma stability : Monitor degradation in plasma (37°C, 1–24 hrs) to guide prodrug strategies .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Solvent selection : Replace low-boiling solvents (e.g., ethanol) with DMF or THF for better temperature control in large batches .
  • Catalyst optimization : Transition from stoichiometric reagents (e.g., Na₂S₂O₄) to catalytic systems (e.g., Pd/C for reductions) .
  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.